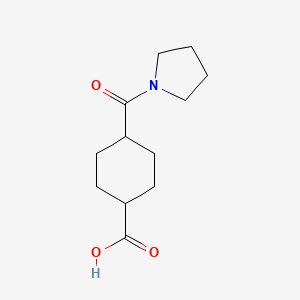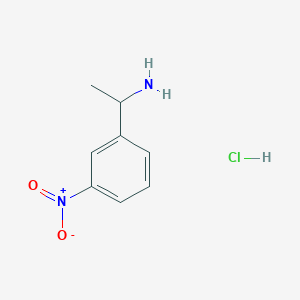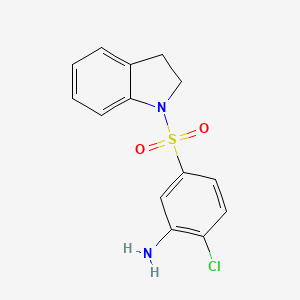
3-(2,5-Dichlorobenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,5-Dichlorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6Cl2OS . It is a member of the thiophene family, which are heterocyclic compounds that play a vital role in various fields such as medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “3-(2,5-Dichlorobenzoyl)thiophene” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also contains two chlorine atoms and a benzoyl group .
Chemical Reactions Analysis
Thiophene derivatives, including “3-(2,5-Dichlorobenzoyl)thiophene”, can participate in various chemical reactions. For instance, they can undergo condensation reactions, such as the Gewald reaction . They can also be involved in transition metal-catalyzed reactions for the synthesis of thiophene-based polymers .
Aplicaciones Científicas De Investigación
Organic Electronics and Semiconductors
Thiophene derivatives, including 3-(2,5-Dichlorobenzoyl)thiophene, play a crucial role in organic electronics. These compounds are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use as semiconductors in various electronic devices .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various sectors, including coatings, pipelines, and metal structures .
Pharmacology and Drug Development
Molecules containing the thiophene ring system exhibit diverse pharmacological properties. For instance:
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Suprofen contains a 2-substituted thiophene framework .
Synthetic Chemistry
Various synthetic methods are employed to obtain thiophene derivatives. Condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are commonly used. These reactions allow the synthesis of diverse thiophene-based compounds with different functional groups .
Enantioselective Synthesis
Researchers have explored enantioselective methods for synthesizing thiophene derivatives. For example, duloxetine, a widely used serotonin–norepinephrine reuptake inhibitor, can be synthesized starting from thiophene itself and glyoxylate .
Chemical Research and Development
3-(2,5-Dichlorobenzoyl)thiophene is a compound of interest for experimental and research purposes. Its chemical properties and potential applications are actively studied .
Mecanismo De Acción
While the specific mechanism of action for “3-(2,5-Dichlorobenzoyl)thiophene” is not mentioned in the search results, thiophene derivatives are known to exhibit various biological effects. For example, they have been found to have anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDCRXCCIJETNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CSC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641856 |
Source


|
| Record name | (2,5-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorobenzoyl)thiophene | |
CAS RN |
898771-54-5 |
Source


|
| Record name | (2,5-Dichlorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)




